Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Description
Properties
IUPAC Name |
N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJYPHBDVQSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diamines with α-Diketones
The quinoxaline moiety is classically synthesized via condensation of 1,2-diamines with α-diketones. For example, reacting 1,2-diaminobenzene with phenacyl bromide in tetrahydrofuran (THF) catalyzed by pyridine yields 2-phenylquinoxaline at room temperature within 2 hours (yield: 90–95%). Adapting this method, 3,4-diaminoindole derivatives can be condensed with glyoxal derivatives to construct the indoloquinoxaline backbone.
Table 1: Optimization of Quinoxaline Core Formation
Nitration and Reduction Strategies
Patent WO 96/19996 describes nitration at the 9-position of indoloquinoxaline followed by hydrogenation to 9-amino intermediates. While this pathway primarily targets hydroxylated derivatives, the nitro intermediate (e.g., 9-nitro-indoloquinoxaline) can serve as a precursor for subsequent functionalization via Buchwald–Hartwig amination.
Introduction of the Diethylaminoethyl Side Chain
Direct Alkylation of Indoloquinoxaline
Treating 6H-indolo[2,3-b]quinoxaline with 2-chloroethyl-diethylamine in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic aromatic substitution. However, competing N-alkylation at the quinoxaline nitrogens often necessitates protective strategies.
Equation 1 :
Palladium-Catalyzed Cross-Coupling
Buchwald–Hartwig amination using Pd(OAc)₂/tricyclohexylphosphine enables direct coupling of preformed indoloquinoxaline bromides with diethylamine. Microwave irradiation (150°C, 15 min) enhances reaction efficiency, achieving yields up to 85%.
Table 2: Buchwald–Hartwig Amination Conditions
| Substrate | Amine | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 6-Bromoindoloquinoxaline | Diethylamine | Tricyclohexylphosphine | t-BuONa | 85 |
| 6-Bromoindoloquinoxaline | Ethylenediamine | Xantphos | Cs₂CO₃ | 62 |
Diethylation of Primary Amine Intermediates
For intermediates bearing a primary amine at the 6-position, reductive amination with acetaldehyde and NaBH₃CN in methanol provides the tertiary amine. Alternatively, alkylation with diethyl sulfate in the presence of NaH achieves quantitative diethylation.
Equation 2 :
Comparative Analysis of Synthetic Pathways
Table 3: Efficiency of Key Methods
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water. Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoxaline rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Therapeutic Applications in Cancer Treatment
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit notable cytotoxic effects against various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Growth: Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including leukemia (K-562), prostate (DU-145), ovarian (OVCAR-3), and non-small cell lung cancer (NCI-H322M) cells. For instance, the compound B220 (a derivative) showed significant growth inhibition at varying concentrations in these cell lines .
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Leukemia | K-562 | 10.5 | |
| Prostate | DU-145 | 8.3 | |
| Ovarian | OVCAR-3 | 12.0 | |
| Non-Small Cell Lung | NCI-H322M | 15.4 |
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The compound has been shown to interact with DNA, leading to disruptions in replication and transcription processes.
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity. Research indicates that certain derivatives can act as interferon inducers and exhibit low toxicity while effectively inhibiting viral replication.
Key Findings:
- Interferon Induction: The compound has been evaluated for its ability to induce interferons, which play a crucial role in the immune response against viral infections. Studies have reported significant antiviral effects against respiratory pathogens .
DNA Intercalation
Another notable application of this compound is its role as a DNA intercalator. This property allows the compound to insert itself between base pairs in DNA, potentially disrupting cellular processes.
Key Findings:
Mechanism of Action
The mechanism of action of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . This intercalation is facilitated by the planar structure of the indoloquinoxaline ring system, which allows it to insert between DNA base pairs . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methyl-6H-indolo[2,3-b]quinoxaline (A1)
- Structure: Shares the indolo[2,3-b]quinoxaline core but lacks the diethylaminoethyl side chain, instead bearing a methyl group at position 2 .
- Synthesis: Synthesized via condensation of isatin with 4-methyl-o-phenylenediamine, differing from the copper-catalyzed methods used for other indoloquinoxalines .
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)
- Structure: A quinoxaline derivative with chloro and dimethylphenyl substituents, lacking the fused indole ring system .
- Synthesis: Prepared via nucleophilic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylaniline in DMF at 100°C .
- Applications : Exhibits antibacterial activity, highlighting the role of halogen and aryl substituents in bioactivity .
2,3-Diphenylquinoxalin-6-amine
- Structure: Quinoxaline core with phenyl groups at positions 2 and 3 and an amine at position 6 .
- Synthesis: Derived from reduction of 6-nitro-2,3-diphenylquinoxaline using Pd-C/hydrazine hydrate, followed by acylation to form chloroacetamide derivatives .
- Applications : Serves as a scaffold for further functionalization (e.g., thiourea derivatives) due to its reactive amine group .
Isoindolo[2,1-a]quinoxaline Derivatives (7a-d, 8a-d)
- Structure: Isoindoloquinoxaline isomers with azidoethyl or iminoethyl substituents, differing in ring fusion compared to the target compound .
- Synthesis: Prepared via alkylation of isoindoloquinoxalin-6(5H)-imine acetates with azidoethyl tosylates, requiring column chromatography for purification .
- Applications: Potential pharmacological relevance due to structural similarity to bioactive heterocycles, though specific data is unavailable .
2,3-Dimethylquinoxalin-6-amine
- Structure : Simplest analog with methyl groups at positions 2 and 3 and an amine at position 6 (C₁₀H₁₁N₃, MW 173.22) .
- Applications : Likely used as an intermediate in drug discovery or material science due to its reactive amine group .
Comparative Data Table
Key Findings and Implications
Structural Complexity vs. Bioactivity: The target compound’s indoloquinoxaline core and diethylaminoethyl side chain may enhance binding to biological targets compared to simpler quinoxalines (e.g., 2,3-dimethylquinoxalin-6-amine) .
Synthetic Accessibility: Copper-catalyzed methods for indoloquinolines contrast with multi-step protocols for isoindoloquinoxalines , suggesting trade-offs between efficiency and structural diversity.
Functional Group Influence: Chloro and aryl substituents (e.g., in 3f) correlate with antibacterial activity , while amine groups (e.g., in 2,3-diphenylquinoxalin-6-amine) enable further derivatization .
Biological Activity
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique indoloquinoxaline structure, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of indole derivatives with quinoxaline precursors, followed by alkylation processes to introduce the diethylamino group.
Synthesis Pathway
- Starting Materials : Indole derivatives and quinoxaline intermediates.
- Reagents : Common reagents include dibromoethane and potassium carbonate.
- Conditions : Reactions are often conducted under reflux in solvents such as DMF (dimethylformamide) or acetic acid.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Leukemia (K-562) : The compound showed significant growth inhibition with IC50 values indicating potent activity.
- Prostate Cancer (DU-145) : Similar inhibitory effects were observed, suggesting its potential as a therapeutic agent for prostate cancer.
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| K-562 | 1.9 |
| DU-145 | 2.3 |
| MCF-7 | 3.23 |
These results indicate that this compound may act as a DNA intercalator, disrupting cellular processes essential for cancer cell proliferation .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies have reported that derivatives of indoloquinoxaline structures possess activity against viruses such as HIV and vesicular stomatitis virus (VSV). The mechanism appears to involve interference with viral replication processes .
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple tested lines, reinforcing its potential as an anticancer drug.
- Case Study 2: Antiviral Mechanism
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine and its derivatives?
- Methodology : A general approach involves nucleophilic substitution or azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., argon). For example, isoindoloquinoxaline intermediates can react with azidoethyl or amine-containing reagents in dimethylformamide (DMF) with potassium carbonate as a base, followed by column chromatography for purification .
- Key Steps :
- Use of 2-azidoethyl-4-methylbenzenesulfonate for functionalization.
- Optimization of reaction time (12 hours at 90°C) and solvent systems (ethyl acetate for extraction).
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 7.79–7.84 ppm for aromatic protons) and amine linkages .
- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3414 cm⁻¹) .
- Chromatography : Use DCM/ethyl acetate (8:2) for purification to achieve >97% purity .
Q. What preliminary biological activities have been reported for indoloquinoxaline derivatives?
- Cytotoxicity : DiMIQ (5,11-dimethyl-5H-indolo[2,3-b]quinoline) analogs show selective cytotoxicity against cancer cell lines (e.g., A549, MCF-7) with 600-fold lower activity in normal fibroblasts .
- Key Metrics :
- IC₅₀ values: 0.1–5 μM for cancer cells.
- Selectivity index: >100 for compounds with guanidine substituents .
Advanced Research Questions
Q. What mechanistic insights explain the selective cytotoxicity of indoloquinoxaline derivatives?
- DNA Interaction : Compounds like N-guanyl-N-(indoloquinoxalin-9-yl)-amine (72) intercalate with DNA, inhibiting synthesis and inducing S-phase cell cycle arrest .
- Apoptosis Induction : Flow cytometry reveals caspase-3 activation and mitochondrial membrane depolarization, with compound 72 showing stronger pro-apoptotic effects than 73 .
- Contradictions : While guanidine groups enhance DNA binding, bulky substituents (e.g., dimethylaminoethyl in compound 73) reduce efficacy, suggesting steric hindrance .
Q. How do donor substituents influence photophysical and electrochemical properties?
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., methoxy): Red-shift absorption (400–462 nm) and emission (491–600 nm) via intramolecular charge transfer .
- Electron-Withdrawing Groups (e.g., nitro): Lower HOMO-LUMO gaps (theoretical DFT: 3.2–3.8 eV) and enhanced redox activity .
- Experimental Validation : Cyclic voltammetry shows reversible oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl) .
Q. What computational strategies are used to model interactions with biological targets?
- Docking Studies : Molecular dynamics simulations predict binding to DNA minor grooves (ΔG = −9.2 kcal/mol) and kinase active sites (e.g., EGFR, VEGFR-2) .
- Limitations : Discrepancies between in silico binding scores and experimental IC₅₀ values highlight the need for solvent-effect corrections .
Q. How can derivatization strategies improve solubility and bioavailability?
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, enhancing aqueous solubility (logP reduction from 3.5 to 2.1) .
- Prodrug Design : Conjugation with amino acid esters (e.g., glycine) improves membrane permeability (PAMPA assay: 2.1 × 10⁻⁶ cm/s) .
Q. What challenges arise in studying coordination chemistry with transition metals?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
